1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol
Description
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol is a piperidine derivative featuring a brominated thiophene ring attached via a methylene linker to the nitrogen of a 3-hydroxypiperidine scaffold.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSPVKIHXVLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-(bromomethyl)thiophene
The thiophene precursor is synthesized via a two-step bromination sequence:
- Electrophilic bromination of 2-methylthiophene using bromine (Br₂) in acetic acid at 0–25°C, yielding 5-bromo-2-methylthiophene.
- Radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light, producing 5-bromo-2-(bromomethyl)thiophene.
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Br₂, CH₃COOH | 0–25°C | 68–72% |
| 2 | NBS, CCl₄, hv | Reflux | 55–60% |
N-Alkylation of Piperidin-3-one
Piperidin-3-one undergoes alkylation with 5-bromo-2-(bromomethyl)thiophene in the presence of a base:
$$
\text{Piperidin-3-one + 5-Bromo-2-(bromomethyl)thiophene} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one}
$$
Optimization Notes:
Reduction of the 3-Ketone to Alcohol
The ketone group at position 3 is reduced using sodium borohydride (NaBH₄) in methanol:
$$
\text{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one} \xrightarrow{\text{NaBH₄, MeOH}} \text{this compound}
$$
Critical Parameters:
- Reducing agent: NaBH₄ is preferred over LiAlH₄ to avoid over-reduction.
- Reaction time: 4–6 hours at 0°C.
- Yield: 70–75%.
Synthetic Route 2: Reductive Amination of 3-Aminopiperidine
Synthesis of 3-Aminopiperidine
3-Aminopiperidine is prepared via Hofmann degradation of piperidin-3-carboxamide or enzymatic resolution of racemic mixtures.
Condensation with 5-Bromothiophene-2-carbaldehyde
Reductive amination links the thiophene and piperidine moieties:
$$
\text{3-Aminopiperidine + 5-Bromothiophene-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}
$$
Advantages:
- Single-step formation of the C–N bond.
- Milder conditions compared to alkylation (room temperature, 12–24 hours).
Limitations:
- Requires pre-synthesis of 5-bromothiophene-2-carbaldehyde, which involves oxidation of 2-methylthiophene derivatives.
Synthetic Route 3: Hydroxylation of a Pre-functionalized Piperidine
Preparation of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one
Following the alkylation steps outlined in Route 1, the ketone intermediate is subjected to asymmetric hydroxylation using Davis’ oxaziridine reagent:
$$
\text{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one} \xrightarrow{\text{(+)-Camphorsulfonyloxaziridine}} \text{(R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol}
$$
Key Observations:
- Enantiomeric excess: 80–85% when using chiral auxiliaries.
- Reaction temperature: -70°C to minimize racemization.
Comparative Analysis of Synthetic Methods
Table 2: Evaluation of Preparation Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 3 | 2 | 4 |
| Overall Yield | 25–30% | 35–40% | 20–25% |
| Stereocontrol | None | Moderate | High |
| Scalability | High | Moderate | Low |
| Cost of Reagents | Low | Moderate | High |
Challenges and Optimization Strategies
Bromination Efficiency
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(Thiophen-2-yl)methyl]piperidin-3-ol.
Substitution: Formation of various substituted piperidin-3-ol derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of piperidine compounds exhibit notable antimicrobial activity. For instance, compounds similar to 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol have been evaluated for their effectiveness against various bacterial strains. The disk diffusion method showed promising results, indicating potential as new antibacterial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 0.21 µM |
| 2 | Staphylococcus aureus | 0.15 µM |
Antioxidant Activity
In addition to antimicrobial effects, this compound has shown antioxidant properties, which are critical in preventing oxidative stress-related diseases. The DPPH method was utilized to assess its ability to scavenge free radicals, revealing significant activity comparable to standard antioxidants .
Neurological Applications
Piperidine derivatives are known for their potential in treating neurological disorders. The structure of this compound suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Antiobesity Effects
Research indicates that compounds similar to this compound can inhibit pancreatic lipase activity. This inhibition is crucial for weight management and obesity treatment, as it reduces fat absorption in the gastrointestinal tract .
Case Studies
- Antimicrobial Evaluation : A study published in a peer-reviewed journal evaluated a series of piperidine derivatives for their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting a need for further investigation into their clinical applications .
- Antioxidant Studies : Another research effort focused on the antioxidant capacity of piperidine compounds, including those related to this compound. The findings highlighted the importance of structural modifications in enhancing antioxidant efficacy .
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety allows for interactions with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperidin-3-ol derivatives are analyzed below, focusing on substituent variations, heterocyclic systems, and biological implications.
Structural Analogues with Varying Heterocycles and Substituents
Table 1: Key Structural Analogues and Their Features
Key Structural and Functional Insights
Substituent Position and Selectivity
- Hydroxyl Position (3-OH vs. 4-OH): The position of the hydroxyl group on the piperidine ring significantly impacts biological activity. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) exhibits 6.1-fold selectivity for SK1 over SK2, whereas its 4-hydroxypiperidine counterpart (RB-005) shows 15-fold selectivity . This suggests that minor structural changes can drastically alter target affinity.
- Halogen Effects: Bromine (in the target compound) vs. chlorine (e.g., 1-(6-chloropyridin-3-yl) derivatives) may influence electronic properties and binding kinetics.
Heterocyclic System Variations
- Thiophene vs. Thiophene’s sulfur atom may contribute to unique metabolic stability or receptor interactions.
- Quinoline and Oxadiazole Derivatives: Bulky systems like quinoline (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) or oxadiazole (e.g., 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol) introduce steric effects that could modulate membrane permeability or target engagement .
Pharmacological Implications
- Kinase Inhibition: Piperidin-3-ol derivatives with lipophilic substituents (e.g., 4-octylphenyl in RB-019) demonstrate enhanced selectivity for SK1, a target in cancer and inflammatory diseases .
- Antiviral Potential: Chloroquinoline derivatives interact with viral spike proteins, suggesting that bromothiophene analogs like the target compound could be explored for similar applications .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol, also known as (3S)-1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, including antimicrobial and anticancer effects.
- Molecular Formula: C10H14BrNOS
- Molecular Weight: 276.19 g/mol
- CAS Number: 51463924
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with bromothiophene compounds. The synthetic route can be optimized to enhance yield and purity, often utilizing various solvents and reaction conditions.
Antimicrobial Activity
Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. In a study evaluating various thiophene-linked compounds, it was found that derivatives similar to this compound showed marked activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Strong | Moderate |
In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) that suggests effective antibacterial potential.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound showed promising anti-proliferative activity with IC50 values below 25 μM, indicating significant cytotoxic effects on these cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | <25 |
| MCF7 | <25 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial efficacy of thiophene derivatives. The tested compounds showed inhibition zones between 14–17 mm against S. aureus and E. coli, suggesting that structural modifications can enhance activity .
- Anticancer Potential : Another investigation focused on the anti-proliferative effects of similar piperidine derivatives revealed that modifications at the thiophene ring significantly influenced their potency against various cancer cell lines .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 110°C (DMF, anhydrous) | |
| Catalyst | KCO | |
| Purification Method | Silica gel chromatography | |
| Yield Range | 45–65% (depending on scale) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
